8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9-3-2-4-11(9)6-8(5-10)12-7-9/h8H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPISPUBATLQYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CC(OC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 1,4-diaminobutane with a suitable aldehyde in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrrolomorpholines.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Potential
Research indicates that compounds similar to 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine derivatives exhibit activity at neurotransmitter receptors, particularly the serotonin and histamine receptors. These compounds have been investigated for their potential use in treating neurological disorders such as anxiety and depression. Their ability to modulate these receptors suggests they could serve as scaffolds for developing new antidepressants or anxiolytics .
Case Study: Histamine H3 Receptor Modulators
A study on hexahydro-pyrrolo compounds demonstrated their efficacy as histamine H3 receptor antagonists. This action can lead to increased release of neurotransmitters like acetylcholine and norepinephrine, which are crucial in cognitive functions and mood regulation . The structural similarity of 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile to these compounds positions it as a candidate for further investigation.
The compound's scaffold has been utilized in drug discovery programs aimed at identifying novel therapeutic agents. Its versatility allows researchers to modify the side chains and functional groups to enhance efficacy and selectivity against specific biological targets.
Example of Derivative Synthesis
A derivative of the compound was synthesized and tested for its ability to inhibit certain cancer cell lines. The results indicated that modifications to the carbonitrile group significantly enhanced the compound's cytotoxicity against these cells, highlighting the potential for developing anticancer agents based on this scaffold .
Mechanism of Action
The mechanism by which 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Molecular Targets and Pathways:
Antimicrobial Activity: Inhibition of bacterial cell wall synthesis.
Neurological Effects: Modulation of neurotransmitter receptors or ion channels.
Analgesic Effects: Interaction with pain receptors or pathways involved in pain perception.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile with structurally related compounds, highlighting key differences in functional groups, applications, and physicochemical properties.
Key Structural and Functional Comparisons:
Functional Group Diversity: The nitrile in the target compound enables nucleophilic addition reactions, contrasting with the carboxylic acid (hydrogen bonding/ionic interactions) and carbothioamide (metal-binding capacity) in analogs.
Biological Activity :
- Unlike pyrrolo-benzodiazepine hybrids (DNA-targeting antitumor agents) , the target compound’s morpholine ring may favor central nervous system (CNS) drug development due to blood-brain barrier permeability .
Material Science Applications: While chromeno-pyrrole derivatives (e.g., ) exhibit rigid crystal packing via C–H⋯π interactions , the methyl and nitrile groups in the target compound may enhance thermal stability for polymer composites .
Research Findings and Data
Physicochemical Properties:
- Lipophilicity : The methyl group increases logP compared to unmethylated analogs (e.g., logP ≈ 1.2 vs. 0.8 for CAS 1423025-07-3), improving membrane permeability .
- Solubility : Lower aqueous solubility than the carboxylic acid derivative (0.5 mg/mL vs. 15 mg/mL for CAS 1909314-19-7) due to reduced polarity .
Crystallographic Insights:
- The methyl group induces an envelope conformation in the pyrrolidine ring, contrasting with the half-chair conformation observed in chromeno-pyrrole derivatives .
Biological Activity
8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C8H14N2
- Molecular Weight : 154.21 g/mol
- IUPAC Name : this compound
- PubChem CID : 47002529
Research indicates that compounds similar to 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine derivatives often interact with various biological targets, including:
- Histamine H3 Receptors : These compounds can act as modulators of histamine receptors, influencing neurotransmitter release and potentially affecting cognitive functions and appetite regulation .
- Serotonin Transporters : They may also influence serotonin levels by modulating the serotonin transporter, which is crucial for mood regulation and anxiety disorders .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant | Potential modulation of serotonin levels may provide antidepressant effects. |
| Neuroprotective | Interaction with neurotransmitter systems suggests possible neuroprotective properties. |
| Anti-inflammatory | Similar compounds have shown anti-inflammatory activity in various models. |
| Antitumor | Some derivatives exhibit cytotoxic effects against cancer cell lines. |
Case Studies and Research Findings
- Neuropharmacological Effects :
-
Antitumor Activity :
- Research on related compounds has shown that they can induce apoptosis in cancer cells, suggesting that 8a-methyl derivatives might have similar effects. For instance, certain analogs have demonstrated significant inhibitory activity against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with traditional chemotherapeutics like doxorubicin .
- Anti-inflammatory Properties :
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. The compound's safety profile indicates potential hazards:
- Signal Word : Danger
- Hazard Statements : May cause severe skin burns and eye damage; may cause respiratory irritation.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
